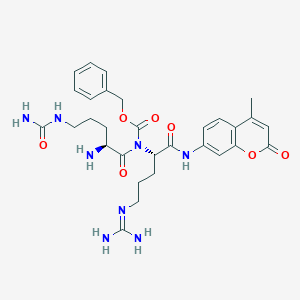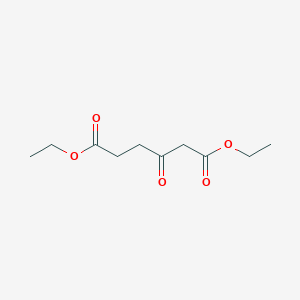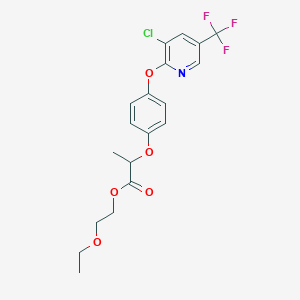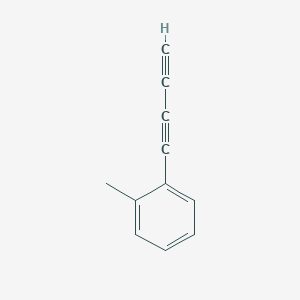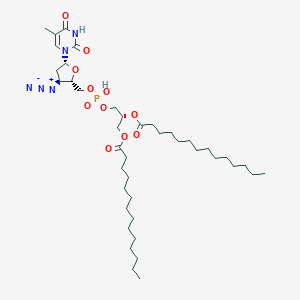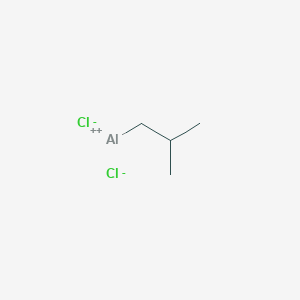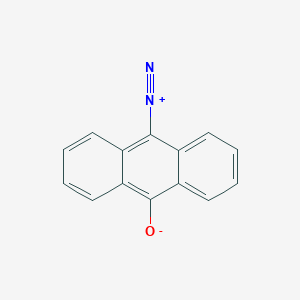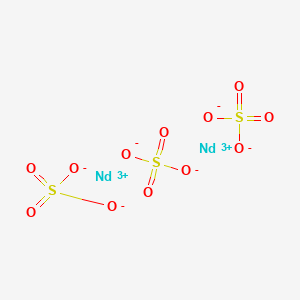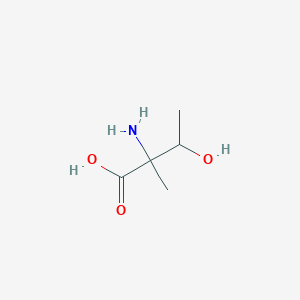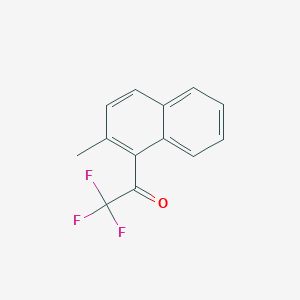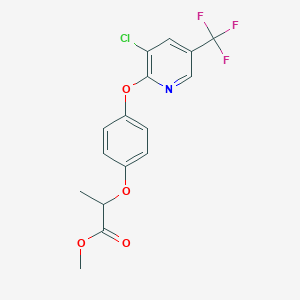
2-(3-Mercaptopropyl)pentandisäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium aluminate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various aluminum compounds. In biology and medicine, sodium aluminate is used in water treatment processes to remove impurities and as a coagulant in the purification of drinking water. In industry, it is used in the production of paper, ceramics, and textiles .
Wirkmechanismus
Der Wirkungsmechanismus von Natriumaluminat beinhaltet seine Fähigkeit, mit Wasser und Säuren zu reagieren und jeweils Aluminiumhydroxid bzw. Aluminiumsalze zu bilden. Diese Reaktionen sind wichtig bei Wasseraufbereitungsprozessen, bei denen Natriumaluminat als Koagulans wirkt, um Verunreinigungen aus dem Wasser zu entfernen. Zu den molekularen Zielstrukturen und -wegen, die an diesen Reaktionen beteiligt sind, gehört die Bildung von Aluminiumhydroxid-Niederschlägen, die Verunreinigungen einschließen und ihre Entfernung erleichtern .
Biochemische Analyse
Biochemical Properties
2-(3-Mercaptopropyl)pentanedioic acid interacts with GCPII, a Zn-dependent metalloprotease . GCPII catalyzes the conversion of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-(3-Mercaptopropyl)pentanedioic acid prevents the conversion of NAAG to glutamate .
Cellular Effects
In the context of cancer, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to suppress cancer growth . In neurological diseases, it has been found to improve symptoms of neuropathy . It has also been shown to protect against motor neuron death in familial amyotrophic lateral sclerosis mice .
Molecular Mechanism
2-(3-Mercaptopropyl)pentanedioic acid exerts its effects at the molecular level by inhibiting GCPII . This inhibition blocks the release of glutamate from NAAG, thereby affecting glutamate signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to prevent and reverse sensory nerve conduction velocity deficits induced by several chemotherapies in animals . It has also been found to be orally accessible in rats .
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Mercaptopropyl)pentanedioic acid vary with different dosages. For example, a dosage of 30 mg/kg PO daily significantly prevented the nerve conduction velocity decline induced by 5 or 25 mg/kg taxol .
Metabolic Pathways
2-(3-Mercaptopropyl)pentanedioic acid is involved in the metabolic pathway of glutamate, where it inhibits the conversion of NAAG to glutamate by GCPII .
Transport and Distribution
It is known that it can be administered orally and is bioavailable .
Subcellular Localization
Gcpii, the enzyme it inhibits, is a transmembrane protein found on the cytoplasmic and apical surfaces of the prostate epithelium in benign prostatic cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Natriumaluminat kann durch Lösen von Aluminiumhydroxid (Al(OH)₃) in einer Natronlauge (NaOH) synthetisiert werden. Die Reaktion wird typischerweise in dampfbeheizten Behältern aus Nickel oder Stahl durchgeführt. Das Aluminiumhydroxid wird bei einer Temperatur nahe dem Siedepunkt in einer 20-25%igen wässrigen NaOH-Lösung gelöst. Die Verwendung konzentrierterer NaOH-Lösungen führt zu einem halbfesten Produkt .
Industrielle Produktionsmethoden: In industriellen Anlagen wird Natriumaluminat durch Kochen von Aluminiumhydroxid mit etwa 50%iger wässriger Natronlauge hergestellt, bis sich ein Brei bildet. Die endgültige Mischung wird dann in einen Tank gegossen und abgekühlt, wobei eine feste Masse gebildet wird, die etwa 70% Natriumaluminat enthält. Dieses Produkt wird dann in einem Rotationsofen zerkleinert und dehydriert, was zu einem Produkt führt, das 90% Natriumaluminat und 1% Wasser enthält, sowie 1% freies NaOH .
Chemische Reaktionsanalyse
Reaktionstypen: Natriumaluminat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine übliche Reaktion ist die Wechselwirkung mit Wasser, wobei es Aluminiumhydroxid und Natriumhydroxid bildet: [ \text{NaAlO}2 + 2\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaOH} ]
Häufige Reagenzien und Bedingungen: Natriumaluminat reagiert mit Säuren unter Bildung von Aluminiumsalzen und Natriumsalzen. Beispielsweise erzeugt die Reaktion von Natriumaluminat mit Salzsäure (HCl) Aluminiumchlorid (AlCl₃) und Natriumchlorid (NaCl): [ \text{NaAlO}_2 + 4\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + 2\text{H}_2\text{O} ]
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von Natriumaluminat entstehen, gehören Aluminiumhydroxid, Natriumhydroxid, Aluminiumsalze und Natriumsalze {_svg_4}.
Wissenschaftliche Forschungsanwendungen
Natriumaluminat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Reagenz für die Synthese verschiedener Aluminiumverbindungen verwendet. In Biologie und Medizin wird Natriumaluminat in Wasseraufbereitungsprozessen zur Entfernung von Verunreinigungen und als Koagulans bei der Reinigung von Trinkwasser eingesetzt. In der Industrie wird es bei der Herstellung von Papier, Keramik und Textilien verwendet .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One common reaction is its interaction with water, where it forms aluminum hydroxide and sodium hydroxide: [ \text{NaAlO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaOH} ]
Common Reagents and Conditions: Sodium aluminate reacts with acids to form aluminum salts and sodium salts. For example, reacting sodium aluminate with hydrochloric acid (HCl) produces aluminum chloride (AlCl₃) and sodium chloride (NaCl): [ \text{NaAlO}_2 + 4\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + 2\text{H}_2\text{O} ]
Major Products Formed: The major products formed from the reactions of sodium aluminate include aluminum hydroxide, sodium hydroxide, aluminum salts, and sodium salts .
Vergleich Mit ähnlichen Verbindungen
Natriumaluminat kann mit anderen ähnlichen Verbindungen wie Natriummetaaluminat (NaAl(OH)₄), Natriumaluminiumoxid (Na₂O·Al₂O₃) und Natriumaluminiumsilikat (NaAlSiO₄) verglichen werden. Diese Verbindungen weisen ähnliche chemische Eigenschaften und Anwendungen auf, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und ihrer Reaktivität. Natriumaluminat ist einzigartig in seiner hohen Wasserlöslichkeit und seiner Wirksamkeit als Koagulans in Wasseraufbereitungsprozessen .
Liste ähnlicher Verbindungen:- Natriummetaaluminat (NaAl(OH)₄)
- Natriumaluminiumoxid (Na₂O·Al₂O₃)
- Natriumaluminiumsilikat (NaAlSiO₄)
Eigenschaften
IUPAC Name |
2-(3-sulfanylpropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNSQHJKVQCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254737-29-6 | |
| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
